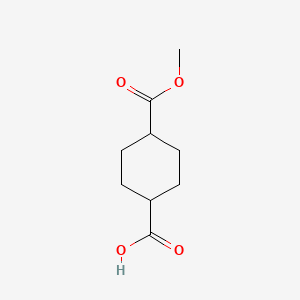trans-1,4-Cyclohexanedicarboxylic acid monomethyl ester
CAS No.: 32529-79-6
Cat. No.: VC7817909
Molecular Formula: C9H14O4
Molecular Weight: 186.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 32529-79-6 |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.2 g/mol |
| IUPAC Name | 4-methoxycarbonylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
| Standard InChI Key | ZQJNPHCQABYENK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC(CC1)C(=O)O |
| Canonical SMILES | COC(=O)C1CCC(CC1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The compound features a trans-1,4-substituted cyclohexane ring, where one carboxylic acid group is esterified as a methyl ester, and the other remains a free carboxylic acid. This configuration ensures spatial separation of the functional groups, influencing its reactivity and physical properties. The trans stereochemistry is confirmed by its InChI key (ZQJNPHCQABYENK-UHFFFAOYSA-N) and X-ray crystallography data .
Physical Properties
Key physicochemical parameters include:
The crystalline powder form exhibits a white to off-white appearance, with a flash point of 118.3°C, indicating moderate flammability .
Synthesis and Manufacturing
Isomerization-Hydrolysis Method
A patented synthesis route involves the isomerization of dimethyl 1,4-cyclohexanedicarboxylate in methanol using pyridine as a catalyst (40°C, 2 hours), followed by selective hydrolysis with potassium hydroxide (20°C, 3 hours) . This two-step process achieves a 71.32% yield and >98% purity:
-
Isomerization:
-
Hydrolysis:
The final product is isolated via acidification and recrystallization, yielding a white solid .
Alternative Routes
Alternative methods include enzymatic esterification and solid-phase synthesis, though these are less industrially viable due to higher costs and lower yields .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s rigid cyclohexane backbone makes it a valuable building block for bioactive molecules. For example, it is used in the synthesis of RORγt inverse agonists, which show promise in treating autoimmune diseases . The free carboxylic acid group enables conjugation with amine-containing drugs, enhancing solubility and bioavailability.
Polymer Chemistry
In polymer science, it serves as a monomer for polyesters and polyamides. The trans configuration imparts thermal stability, with glass transition temperatures () exceeding 150°C in derived polymers .
Catalysis
Functionalized derivatives act as ligands in asymmetric catalysis. For instance, palladium complexes of this compound facilitate Suzuki-Miyaura couplings with enantiomeric excess >90% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume